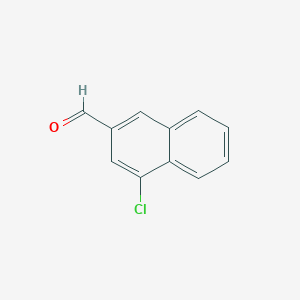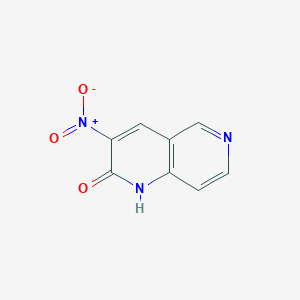
Quinoline, 1,2-dihydro-1-methylcarbamoyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methylquinoline-1(2H)-carboxamide is a nitrogen-containing heterocyclic compound. The quinoline scaffold, which forms the core of this compound, is a privileged structure in medicinal chemistry due to its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-methylquinoline-1(2H)-carboxamide typically involves the reaction of quinoline derivatives with methylating agents and carboxylating agents under controlled conditions. One common method involves the use of N-methylation of quinoline followed by carboxylation. The reaction conditions often require the presence of a base and a solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of n-methylquinoline-1(2H)-carboxamide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving steps such as crystallization and purification through column chromatography.
化学反应分析
Types of Reactions
N-methylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
科学研究应用
N-methylquinoline-1(2H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its stable structure.
作用机制
The mechanism of action of n-methylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with similar biological activities.
Quinolone: Known for its antibacterial properties.
Isoquinoline: Another nitrogen-containing heterocycle with distinct pharmacological activities.
Uniqueness
N-methylquinoline-1(2H)-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its methyl and carboxamide groups enhance its solubility and binding affinity to biological targets, making it a valuable compound in drug development.
属性
CAS 编号 |
30831-89-1 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
N-methyl-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C11H12N2O/c1-12-11(14)13-8-4-6-9-5-2-3-7-10(9)13/h2-7H,8H2,1H3,(H,12,14) |
InChI 键 |
KYSHMUXEDIVXGE-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)N1CC=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


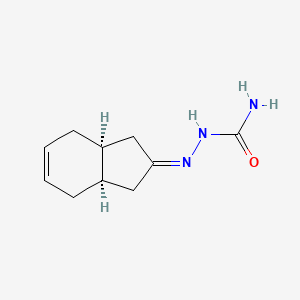
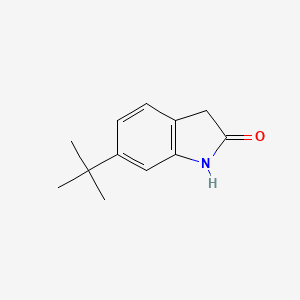
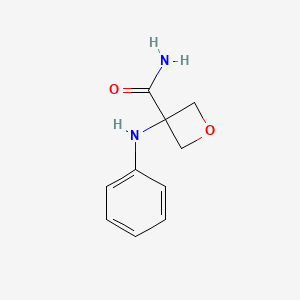


![[Chloromethyl(dimethyl)silyl] butanoate](/img/structure/B11904505.png)

![2-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11904513.png)
